(5-methoxy-1H-indol-3-yl)methanol
Overview
Description
(5-methoxy-1H-indol-3-yl)methanol: is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. This compound is characterized by the presence of a methoxy group at the 5-position and a hydroxymethyl group at the 3-position of the indole ring .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to impact a variety of biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to suppress the iron-induced lipid peroxidation .
Pharmacokinetics
The safety profiles of similar indole derivatives have been studied, with most showing good safety profiles .
Result of Action
Similar indole derivatives have been found to exhibit neuroprotective properties . For instance, some derivatives of 5-methoxy-indole carboxylic acid have shown strong neuroprotection against H2O2-induced oxidative stress in SH-SY5Y cells and 6-OHDA-induced neurotoxicity in rat-brain synaptosomes .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Biochemical Analysis
Biochemical Properties
(5-methoxy-1H-indol-3-yl)methanol, like other indole derivatives, has been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are likely due to the compound’s interactions with various enzymes, proteins, and other biomolecules.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse and complex. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reverse cisplatin-induced augmentation of NO and malondialdehyde (MDA), while boosting the activity of glutathione peroxidase (GPx), and superoxide dismutase (SOD) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that its mechanism of action is predictably through inhibition of reactive oxygen species (ROS) and inflammation . It also downregulates the expression of various signal transduction pathways regulating the genes involved in inflammation .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In a rodent model, it was found to normalize plasma levels of biochemical enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (5-methoxy-1H-indol-3-yl)methanol typically begins with commercially available indole derivatives.
Hydroxymethylation: The hydroxymethyl group at the 3-position can be introduced via a formylation reaction followed by reduction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-methoxy-1H-indol-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated indoles, substituted indoles.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (5-methoxy-1H-indol-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural product analogs.
Biology:
Biological Studies: The compound is used in biological studies to investigate the role of indole derivatives in various biological processes.
Medicine:
Drug Development: It serves as a precursor in the development of drugs targeting neurological and psychiatric disorders due to its structural similarity to serotonin.
Industry:
Comparison with Similar Compounds
(5-methoxy-1-methyl-1H-indol-3-yl)methanol: This compound has a methyl group at the 1-position instead of a hydrogen atom, which can alter its chemical properties and biological activity.
(5-methoxy-1H-indole-3-carboxaldehyde): This compound has an aldehyde group at the 3-position instead of a hydroxymethyl group, affecting its reactivity and applications.
Uniqueness:
Structural Features: The presence of both methoxy and hydroxymethyl groups in (5-methoxy-1H-indol-3-yl)methanol makes it unique compared to other indole derivatives.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Biological Activity
(5-methoxy-1H-indol-3-yl)methanol is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the various aspects of its biological activity, including its mechanisms of action, effects in cellular and animal models, and potential therapeutic applications.
Overview of Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antiviral : Demonstrated efficacy against various viral pathogens.
- Anti-inflammatory : Reduces inflammation through modulation of immune responses.
- Anticancer : Induces apoptosis in cancer cells and inhibits tumor growth.
- Antioxidant : Scavenges reactive oxygen species (ROS), reducing oxidative stress.
- Antimicrobial : Effective against a variety of bacterial and fungal strains.
- Antidiabetic and Antimalarial : Shows promise in managing diabetes and malaria.
The biological effects of this compound are mediated through several mechanisms:
- Inhibition of ROS : The compound reduces oxidative stress by scavenging ROS, which is implicated in various diseases including cancer and neurodegenerative disorders.
- Modulation of Cell Signaling Pathways : It influences key signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells .
- Interaction with Receptors : The compound may interact with various receptors, including those involved in neurotransmission and immune responses.
Cellular Effects
Studies have shown that this compound affects cellular processes such as:
- Cell Cycle Regulation : Induces cell cycle arrest at specific phases, which is crucial for its anticancer activity.
- Gene Expression Alteration : Modifies the expression of genes related to apoptosis and cell survival, leading to increased cell death in malignant cells .
Dosage Effects in Animal Models
Research involving animal models has highlighted the importance of dosage in determining the efficacy and safety of this compound:
- In rodent models, varying dosages have been associated with normalization of plasma levels of biochemical markers, indicating potential therapeutic benefits.
- Higher doses have shown enhanced anticancer effects but also raised concerns regarding toxicity, necessitating careful dosage optimization.
Anticancer Activity
A study evaluated the anticancer properties of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 µM across different types of cancer cells. The mechanism was primarily through the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
Antimicrobial Efficacy
In antimicrobial studies, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. It outperformed standard antibiotics like ampicillin in several assays, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .
Comparative Analysis
The following table summarizes the biological activities and mechanisms associated with this compound compared to other indole derivatives:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antiviral, anticancer, antioxidant | ROS inhibition, receptor interaction |
(1-Ethyl-5-methoxy-1H-indol-3-yl)methanol | Antimicrobial, neuroprotective | Receptor binding, gene expression modulation |
Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate | Anticancer, anti-inflammatory | Cell cycle regulation |
Properties
IUPAC Name |
(5-methoxy-1H-indol-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-8-2-3-10-9(4-8)7(6-12)5-11-10/h2-5,11-12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHPTCVFDZJNBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.